molecular formula C10H9ClN4O B1490102 (3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone CAS No. 2097979-13-8

(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B1490102
CAS No.: 2097979-13-8
M. Wt: 236.66 g/mol
InChI Key: FJULDLYWVKPUMM-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone typically involves the azidation of an azetidine precursor. One common method includes the reaction of (4-chlorophenyl)methanone with an azetidine derivative under azidation conditions. The reaction is usually carried out in the presence of a suitable azidating agent, such as sodium azide, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is often heated to facilitate the formation of the azido compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution: Various substituted azetidines.

    Reduction: (3-Aminoazetidin-1-yl)(4-chlorophenyl)methanone.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antimicrobial and anticancer drugs.

    Materials Science: The compound’s unique reactivity makes it useful in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It serves as a precursor for bioorthogonal chemistry applications, enabling the study of biological processes through click chemistry.

Mechanism of Action

The mechanism of action of (3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone largely depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, azetidine derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The azido group can also facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    (3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of chlorine.

    (3-Azidoazetidin-1-yl)(4-bromophenyl)methanone: Similar structure but with a bromine atom instead of chlorine.

    (3-Azidoazetidin-1-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological research. Understanding its preparation methods, chemical reactions, and applications can pave the way for the development of new and innovative compounds with diverse functionalities.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-8-3-1-7(2-4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULDLYWVKPUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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